Isohelenin

NF-κB signaling Anti-inflammatory Transcription factor inhibition

Isohelenin (CAS 470-17-7), a eudesmanolide sesquiterpene lactone, is a cell-permeable, irreversible NF-κB inhibitor that blocks IκBα degradation—a mechanism distinct from reversible modulators. It prevents NF-κB activation equipotently to parthenolide at 5 µM and suppresses IL-6, IL-8, and iNOS. For oncology, standardized IC50 values (40-48 µM) in PANC-1, BxPC-3, and HPAC lines enable dose-response studies. In sepsis models, in vivo rodent protection data exists. Researchers requiring mechanistic specificity should choose this well-characterized, high-purity (>98%) compound.

Molecular Formula C15H20O2
Molecular Weight 232.32 g/mol
CAS No. 470-17-7
Cat. No. B1672209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsohelenin
CAS470-17-7
SynonymsIsoalantolactone;  NSC 601353;  NSC-601353;  NSC601353
Molecular FormulaC15H20O2
Molecular Weight232.32 g/mol
Structural Identifiers
SMILESCC12CCCC(=C)C1CC3C(C2)OC(=O)C3=C
InChIInChI=1S/C15H20O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h11-13H,1-2,4-8H2,3H3
InChIKeyCVUANYCQTOGILD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 200 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Isohelenin (CAS 470-17-7) Sesquiterpene Lactone NF-κB Inhibitor for Anti-Inflammatory and Oncology Research Procurement


Isohelenin (CAS 470-17-7), also known as isoalantolactone, is a eudesmanolide-type sesquiterpene lactone primarily isolated from Inula species . It functions as a cell-permeable, irreversible inhibitor of the transcription factor NF-κB by blocking the degradation of the inhibitory protein IκBα, thereby preventing nuclear translocation and subsequent gene transcription . This mechanism underpins its documented anti-inflammatory and pro-apoptotic properties in various cellular models, distinguishing it from other NF-κB modulators that may act through alternative pathways or with reversible kinetics.

Why Isohelenin Cannot Be Assumed Interchangeable with Parthenolide or Other Sesquiterpene Lactones


While multiple sesquiterpene lactones (SLs) including parthenolide, helenalin, and isohelenin are known to inhibit the NF-κB pathway, their specific molecular interactions, potency across different cell types, and additional 'off-target' effects diverge significantly. For instance, parthenolide, a germacranolide-type SL, has demonstrated clinical stability issues and a distinct toxicity profile [1]. Helenalin, a pseudoguaianolide, exhibits a different spectrum of apoptosis induction [2]. Furthermore, even structurally close analogs like alantolactone, with which isohelenin naturally co-occurs, can display differential reactivity due to variations in their α,β-unsaturated lactone moieties and overall molecular geometry [3]. Therefore, experimental outcomes are highly compound-specific, and substituting isohelenin with a generic 'NF-κB inhibitor' or even another SL can lead to non-reproducible or mechanistically divergent results.

Isohelenin Quantitative Differentiation Guide: Comparative Potency, Selectivity, and Model-Specific Activity


Equipotent NF-κB Inhibition with Parthenolide in HeLa Cells

In a direct comparative study, isohelenin and parthenolide were found to be equipotent in preventing NF-κB activation, with both compounds achieving complete inhibition at a concentration of 5 μM in HeLa cells [1]. This was determined via electrophoretic mobility shift assays (EMSA) following phorbol 12-myristate 13-acetate (PMA) stimulation. Both compounds also prevented IL-6 promoter-driven transcription.

NF-κB signaling Anti-inflammatory Transcription factor inhibition

Concentration-Dependent Inhibition of IL-8 Gene Expression in A549 Cells

In a study of human respiratory epithelium (A549 cells), pretreatment with isohelenin or parthenolide both inhibited TNF-α-induced IL-8 gene expression in a concentration-dependent manner [1]. While both compounds were effective, parthenolide was noted to be the most potent inhibitor in a related study, though no direct IC50 values were provided for isohelenin in this specific assay. The study confirms that isohelenin acts through the same mechanism (preventing I-κBα degradation and NF-κB nuclear translocation) to suppress IL-8 mRNA and protein secretion.

IL-8 expression Respiratory epithelium Inflammation Chemokine inhibition

Inhibition of iNOS Gene Expression in Rat Aortic Smooth Muscle Cells

Isohelenin and parthenolide both inhibited lipopolysaccharide (LPS) and interferon-gamma (IFN-γ)-induced nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) mRNA expression in a concentration-dependent manner in cultured rat aortic smooth muscle cells (RASMC) [1]. Neither compound induced a heat shock response, indicating a lack of cellular stress induction at effective concentrations. Both compounds inhibited iNOS promoter activation as demonstrated by transient transfection with a luciferase reporter plasmid.

iNOS inhibition Nitric oxide Vascular inflammation

Cytotoxic Activity Against Pancreatic Cancer Cell Lines

Isohelenin demonstrated a moderate, cell-line-dependent cytotoxic effect on a panel of pancreatic cancer cell lines, with IC50 values of 40 µM for PANC-1 cells, 43 µM for BxPC-3 cells, and 48 µM for HPAC cells [1]. This effect is associated with the induction of apoptosis, S-phase cell cycle arrest, and the generation of reactive oxygen species (ROS) in PANC-1 cells. While these IC50 values are higher than those reported for some other SLs against leukemia cells (e.g., isoalantolactone IC50 of 1.2 μM in K562 cells [2]), they represent a specific and quantifiable anti-proliferative window in these pancreatic models.

Pancreatic cancer Cytotoxicity Apoptosis PANC-1 BxPC-3 HPAC

In Vivo Protection Against Endotoxic Shock in a Rodent Model

In a rat model of endotoxic shock induced by Escherichia coli lipopolysaccharide (LPS), administration of isohelenin demonstrated protective effects [1]. While this study provides in vivo proof-of-concept for isohelenin's anti-inflammatory activity, it did not include a direct head-to-head comparison with another SL. However, a separate study on parthenolide in a similar rodent endotoxic shock model also showed amelioration of cardiovascular derangement and improved outcome [2].

Endotoxic shock Sepsis In vivo efficacy NF-κB inhibition

Lack of Heat Shock Response Induction in Vascular Smooth Muscle

In a direct comparison, neither isohelenin nor parthenolide induced a heat shock response in cultured rat aortic smooth muscle cells (RASMC) at concentrations that effectively inhibited iNOS expression [1]. This is a significant differentiation point, as the induction of a heat shock response is a common cellular stress artifact that can confound experimental results and lead to misinterpretation of a compound's primary mechanism of action.

Off-target effects Heat shock response Cellular stress Specificity

Isohelenin (CAS 470-17-7) Recommended Application Scenarios Based on Quantitative Evidence


Investigating NF-κB-Dependent Gene Transcription in Inflammation Models

Isohelenin is an optimal selection for studies aiming to inhibit NF-κB-mediated gene transcription. Its equipotency to parthenolide at 5 µM in preventing NF-κB activation and its demonstrated ability to suppress downstream targets like IL-6, IL-8, and iNOS [REFS-1, REFS-2] make it a reliable tool for dissecting inflammatory signaling pathways in various cell types (e.g., HeLa, A549, RASMC).

Validating Target Engagement in Pancreatic Cancer Cell Line Models

For oncology research focused on pancreatic cancer, isohelenin provides a quantifiable window of activity with established IC50 values (40-48 µM) in PANC-1, BxPC-3, and HPAC cell lines [5]. This data allows researchers to design dose-response experiments and combination therapy studies with clear expectations for single-agent activity, particularly when investigating ROS-mediated apoptosis and cell cycle arrest.

In Vivo Preclinical Studies of Sepsis and Endotoxic Shock

Researchers conducting in vivo studies on the role of NF-κB in sepsis can utilize isohelenin based on its proven protective effects in a rodent endotoxic shock model [5]. This application is directly supported by in vivo data, providing a stronger rationale than relying solely on in vitro NF-κB inhibition assays.

Comparative Studies of Sesquiterpene Lactone Mechanisms and Off-Target Effects

Isohelenin serves as an excellent comparator compound for studies benchmarking other SLs or NF-κB inhibitors. Its well-documented lack of heat shock response induction in vascular smooth muscle cells [5] and its irreversible, IκBα degradation-blocking mechanism provide a clear baseline for evaluating the specificity and cellular stress profiles of novel compounds.

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